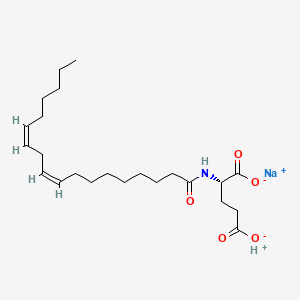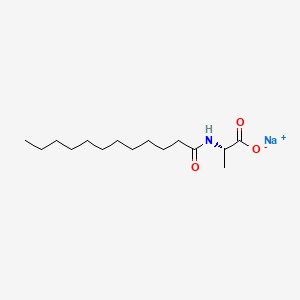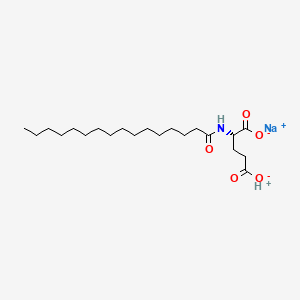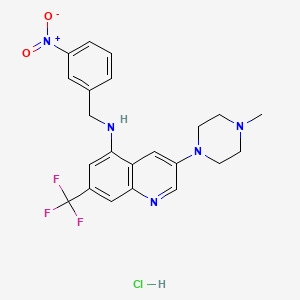
SRI-011381
Vue d'ensemble
Description
SRI-011381: est un nouvel agoniste de la voie de signalisation du facteur de croissance transformant bêta. Il a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement de la maladie d'Alzheimer. Le composé cible physiquement le lysosome, favorisant l'acidification lysosomale, augmentant la dégradation de la charge lysosomale et améliorant la résistance du lysosome aux dommages .
Applications De Recherche Scientifique
Chemistry: The compound is used as a tool to study the transforming growth factor-beta signaling pathway and its role in cellular processes.
Biology: SRI-011381 is employed in research to understand its effects on lysosomal function and its potential neuroprotective properties.
Medicine: The compound is being investigated for its therapeutic potential in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: this compound may have applications in the development of new pharmaceuticals targeting lysosomal dysfunction and related diseases .
Mécanisme D'action
Target of Action
The primary target of SRI-011381 is the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
This compound acts as an agonist of the TGF-β signaling pathway . It up-regulates the phosphorylation of Smad2/3, key proteins in the TGF-β pathway . This interaction results in the activation of the TGF-β pathway, leading to various downstream effects .
Biochemical Pathways
The activation of the TGF-β pathway by this compound affects several biochemical pathways. It has been shown to promote the clearance of fibrillar Aβ by macrophages, indicating a potential role in Alzheimer’s disease treatment . Additionally, it has been found to suppress the Nod-like receptor protein 3 (NLRP3) inflammasome activation, which is involved in inflammatory responses .
Pharmacokinetics
This compound is orally bioavailable and is rapidly absorbed after oral administration .
Result of Action
The activation of the TGF-β pathway by this compound leads to various molecular and cellular effects. It promotes the proliferation of cells and increases the expression of TGF-β1, NALP3, collagen-1, and α-SMA . It also exhibits neuroprotective effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other compounds can modulate its effects. In one study, the inhibitory effect of curcumin on the activation of Smad2/3 was reversed by this compound . Additionally, the compound’s action can be influenced by the physiological environment, such as the presence of specific isotypes .
Analyse Biochimique
Biochemical Properties
SRI-011381 plays a crucial role in biochemical reactions by activating the TGF-β signaling pathway. This pathway is essential for various cellular processes, including cell growth, differentiation, and apoptosis. This compound interacts with several biomolecules, including TGF-β1, NALP3, collagen-1, and α-SMA. These interactions lead to the activation of TGF-β signaling, which promotes cellular proliferation and differentiation . Additionally, this compound has been shown to enhance lysosomal acidification and improve lysosomal resilience to damage .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to promote the proliferation of pulmonary fibroblasts and increase the expression of TGF-β1, NALP3, collagen-1, and α-SMA . In neuronal cells, this compound reduces cell death and the number of dystrophic neurites induced by amyloid-β, indicating its neuroprotective properties . Furthermore, this compound enhances phagocytosis of amyloid-β by macrophages, suggesting its potential role in modulating immune responses .
Molecular Mechanism
At the molecular level, this compound functions as an agonist of the TGF-β signaling pathway. It binds to and activates TGF-β receptors, leading to the phosphorylation of Smad2/3 proteins . This activation results in the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. This compound also promotes lysosomal acidification and enhances the breakdown of lysosomal cargo, thereby improving lysosomal function and resilience .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to maintain its stability and activity over extended periods, with no significant degradation observed . Long-term studies have demonstrated that this compound can partially repair optic nerve and retinal defects in experimental autoimmune encephalomyelitis mouse models . These findings suggest that this compound has sustained effects on cellular function and can provide long-term benefits in disease models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dosage of 30 mg/kg administered every two days for 22 days has been shown to partially repair optic nerve and retinal defects . Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively documented. It is essential to optimize the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of the TGF-β signaling pathway. This activation leads to the upregulation of various genes involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound interacts with enzymes such as NALP3 and proteins like collagen-1 and α-SMA, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to physically target lysosomes, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo . This targeting improves lysosomal function and resilience, contributing to the compound’s overall efficacy in cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting lysosomes. This localization is crucial for its activity, as it promotes lysosomal acidification and enhances the breakdown of lysosomal cargo . The compound’s targeting signals and post-translational modifications direct it to lysosomes, where it exerts its effects on cellular function and resilience.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du SRI-011381 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse détaillée et les conditions réactionnelles spécifiques sont propriétaires et non divulguées publiquement dans la littérature disponible .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas explicitement détaillées dans les sources disponibles. Il est probable que la production implique des procédés de fabrication pharmaceutique standard, y compris la synthèse à grande échelle, la purification et le contrôle de la qualité pour garantir une pureté et une constance élevées .
Analyse Des Réactions Chimiques
Types de réactions : Le SRI-011381 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, modifiant potentiellement son activité biologique.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme outil pour étudier la voie de signalisation du facteur de croissance transformant bêta et son rôle dans les processus cellulaires.
Biologie : Le this compound est utilisé dans la recherche pour comprendre ses effets sur la fonction lysosomale et ses propriétés neuroprotectrices potentielles.
Médecine : Le composé est étudié pour son potentiel thérapeutique dans le traitement de la maladie d'Alzheimer et d'autres maladies neurodégénératives.
Industrie : Le this compound peut avoir des applications dans le développement de nouveaux médicaments ciblant le dysfonctionnement lysosomal et les maladies associées .
Mécanisme d'action
Le this compound exerce ses effets en activant la voie de signalisation du facteur de croissance transformant bêta. Il favorise la phosphorylation des protéines Smad2 et Smad3, qui se transloquent ensuite vers le noyau pour réguler l'expression des gènes cibles. Cette activation conduit à une augmentation de l'acidification lysosomale, à une dégradation accrue de la charge lysosomale et à une amélioration de la résistance du lysosome aux dommages .
Comparaison Avec Des Composés Similaires
Composés similaires :
Galunisertib : Un autre agoniste de la voie de signalisation du facteur de croissance transformant bêta avec des applications thérapeutiques potentielles dans le traitement du cancer.
LY2109761 : Un double inhibiteur du récepteur du facteur de croissance transformant bêta de type I et de type II, utilisé dans la recherche sur le cancer.
Unicité du SRI-011381 : Le this compound est unique dans son ciblage spécifique du lysosome et sa capacité à promouvoir l'acidification lysosomale et la dégradation de la charge. Cela le rend particulièrement précieux dans la recherche axée sur la fonction lysosomale et les maladies neurodégénératives .
Propriétés
IUPAC Name |
1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPAJNGRAPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















